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Compound of Interest

Compound Name: UMB-136

Cat. No.: B611562

An In-depth Review of the Bromodomain Inhibitor and HIV-1 Latency-Reversing Agent

Abstract

UMB-136 is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal domain
(BET) family of proteins, with a specific affinity for Bromodomain-containing protein 4 (BRD4). It
has emerged as a promising latency-reversing agent (LRA) for Human Immunodeficiency Virus
1 (HIV-1)[1][2][3]. By targeting BRD4, UMB-136 facilitates the reactivation of latent HIV-1
proviruses, a critical step in the "shock and kill"* strategy for HIV-1 eradication. This technical
guide provides a comprehensive overview of the chemical structure, properties, mechanism of
action, and experimental protocols related to UMB-136, tailored for researchers, scientists, and
drug development professionals.

Chemical Structure and Properties

UMB-136 is chemically identified as N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-
methoxyphenyllimidazo[1,2-a]pyrazin-3-amine[4]. It is a derivative of a previously identified
BET inhibitor, UMB-32, and was developed through screening of 37 analogues for enhanced
HIV-1 reactivation capabilities[2][5].

Table 1: Chemical and Physical Properties of UMB-136
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Property Value Reference
N-cyclohexyl-2-[4-(3,5-
dimethyl-1,2-oxazol-4-yl)-2-

IUPAC Name o [4]
methoxyphenyl]imidazo[1,2-
a]pyrazin-3-amine

CAS Number 2109805-83-4 [1][6]

Molecular Formula C24H27Ns02 [4]

Molecular Weight 417.5 g/mol [4]

Appearance Solid

Solubility Soluble in DMSO [7]

Pharmacological Properties
Mechanism of Action

UMB-136 functions as a potent bromodomain inhibitor, with a specific binding affinity for

BRDA4[2][7][8]. In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by

sequestering the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for

the function of the HIV-1 Tat protein, which is a potent trans-activator of viral gene expression.

By binding to BRD4, UMB-136 displaces it from the viral promoter, leading to the release of
active P-TEFb. This released P-TEFb can then be recruited by Tat to the HIV-1 Long Terminal
Repeat (LTR), promoting the phosphorylation of RNA Polymerase Il and enhancing

transcriptional elongation. This cascade of events ultimately leads to the reactivation of latent

HIV-1 proviruses and the production of new viral particles[1][2][3][7].
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Figure 1. Signaling pathway of UMB-136 in HIV-1 latency reversal.

Pharmacodynamics

UMB-136 has demonstrated superior efficacy in reactivating latent HIV-1 compared to the first-
generation BET inhibitor, JQ1, across multiple in vitro models of HIV-1 latency[2][5].

Table 2: In Vitro Efficacy of UMB-136
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Cell Model Concentration Effect Reference

More effective at
reactivating HIV-1

J-Lat A2 cells 5 uM [2][5]
than JQ1 (1 uM) and

UMB-32 (5 uM).

Multiple J-Lat full- Significantly reverses
2.50r5 uM [2]
length clones HIV-1 latency.
THP89GFP Induces HIV-1
: : 5 uM o [2]
(monocytic cell line) reactivation.

In combination with
PKC agonists
25uM (prostratin, bryostatin-  [2][5]

1), enhances reversal

Primary CD4+ T cells

from aviremic patients

of HIV-1 latency.

UMB-136 also exhibits synergistic effects when used in combination with other classes of
LRAS, such as protein kinase C (PKC) agonists and histone deacetylase inhibitors (HDACIs)[2]

[5].

Experimental Protocols
Synthesis of UMB-136

The synthesis of UMB-136 is based on a fluorous-tagged multicomponent reaction strategy,
starting from an imidazo[1,2-a]pyrazine scaffold[2]. A detailed synthetic scheme can be found in
the supplementary materials of Huang et al., 2017. The general approach involves the
synthesis of the core scaffold followed by the addition of the N-cyclohexyl and the substituted
phenyl moieties.
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Figure 2. General workflow for the synthesis of UMB-136.

In Vitro HIV-1 Reactivation Assay

The efficacy of UMB-136 as a latency-reversing agent is typically assessed using cell-based

assays with latently infected cell lines or primary cells.

Materials:

+ Latently infected cell lines (e.g., J-Lat clones, THP89GFP) or primary CD4+ T cells from

aviremic HIV-1 positive individuals.
+ UMB-136 (dissolved in DMSO).

¢ Control compounds (e.g., JQ1, DMSO vehicle).
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e Cell culture medium and supplements.

o Flow cytometer.

e Reagents for RT-gPCR (for primary cell assays).

Protocol Outline:

o Cell Plating: Seed the latently infected cells in appropriate culture plates.

o Compound Treatment: Treat the cells with varying concentrations of UMB-136, JQ1, and a
DMSO vehicle control.

¢ Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
e Analysis:

o For cell lines with a fluorescent reporter (e.g., GFP), quantify the percentage of fluorescent
cells using flow cytometry.

o For primary cells, isolate viral RNA from the supernatant and quantify viral production
using RT-gPCR.

o Data Interpretation: Compare the level of HIV-1 reactivation induced by UMB-136 to that of
the controls.

BRD4 Pull-Down Assay

To confirm the direct interaction between UMB-136 and BRD4, a pull-down assay can be
performed.

Materials:
 Biotinylated UMB-136.
o Cell lysate (e.g., from HEK293T cells).

o Streptavidin-coated magnetic beads.
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e Antibodies against BRD4 and BRD2 (as a negative control).

» Reagents for Western blotting.

Protocol Outline:

 Incubation: Incubate the cell lysate with biotinylated UMB-136 or biotin (as a control).

o Capture: Add streptavidin-coated magnetic beads to capture the biotinylated compound and
any interacting proteins.

e Washing: Wash the beads to remove non-specific binding proteins.
o Elution: Elute the captured proteins from the beads.

o Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against
BRD4 and BRD2 to detect specific binding.

Conclusion

UMB-136 is a potent and specific BRD4 inhibitor that has demonstrated significant potential as
a latency-reversing agent for HIV-1. Its ability to effectively reactivate latent proviruses,
particularly in combination with other LRAs, makes it a valuable tool for research into HIV-1
eradication strategies. Further studies are warranted to evaluate its pharmacokinetic properties
and in vivo efficacy to advance its potential as a clinical candidate. This guide provides a
foundational understanding of UMB-136 for professionals in the field of drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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